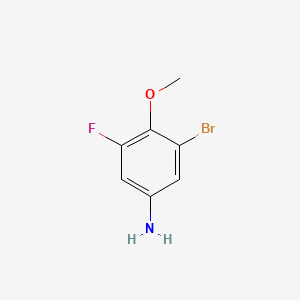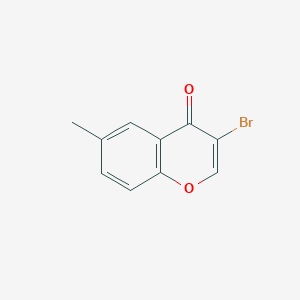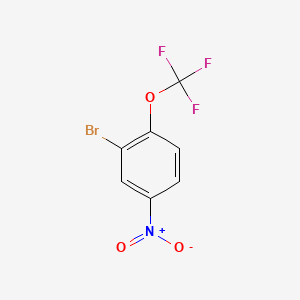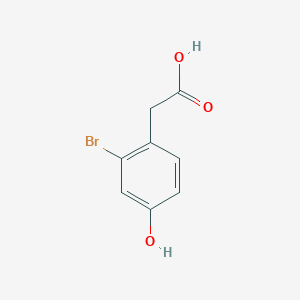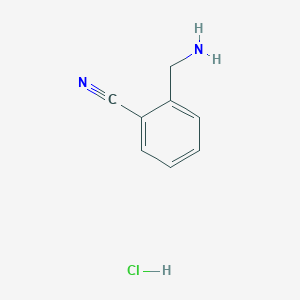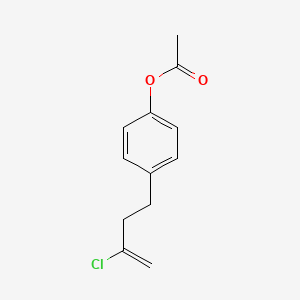
4-(4-Acetoxyphenyl)-2-chloro-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Acetoxyphenyl)-2-chloro-1-butene is an organic compound that belongs to the class of phenylbutenes It is characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a butene chain with a chlorine atom at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetoxyphenyl)-2-chloro-1-butene typically involves the following steps:
Starting Material: The synthesis begins with 4-acetoxybenzaldehyde.
Formation of Intermediate: The 4-acetoxybenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form 4-(4-acetoxyphenyl)-2-butenal.
Chlorination: The 4-(4-acetoxyphenyl)-2-butenal is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom at the second position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-(4-Acetoxyphenyl)-2-chloro-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of 4-(4-acetoxyphenyl)-2-chlorobutanoic acid.
Reduction: Formation of 4-(4-acetoxyphenyl)-2-chlorobutanol.
Substitution: Formation of 4-(4-acetoxyphenyl)-2-aminobutene or 4-(4-acetoxyphenyl)-2-thiobutene.
科学的研究の応用
4-(4-Acetoxyphenyl)-2-chloro-1-butene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel polymers and materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
作用機序
The mechanism of action of 4-(4-Acetoxyphenyl)-2-chloro-1-butene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol derivative. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The exact molecular pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Acetoxyphenyl)-2-butanone: Similar structure but lacks the chlorine atom.
4-(4-Acetoxyphenyl)-2-butenal: An intermediate in the synthesis of 4-(4-Acetoxyphenyl)-2-chloro-1-butene.
4-(4-Acetoxyphenyl)-2-aminobutene: A derivative formed through nucleophilic substitution.
Uniqueness
This compound is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
特性
IUPAC Name |
[4-(3-chlorobut-3-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,1,3-4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGIFUCCOGIRDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641202 |
Source


|
| Record name | 4-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-86-6 |
Source


|
| Record name | 4-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

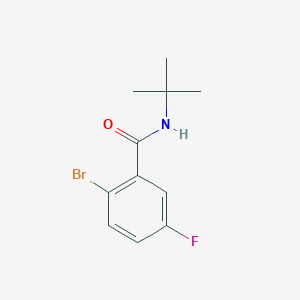
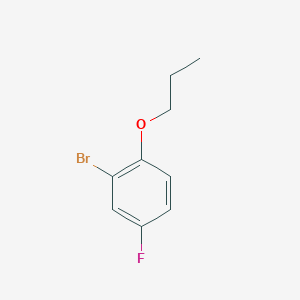
amine](/img/structure/B1290865.png)


![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)
